3-Ketocholanic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Ketocholanic Acid is a bile acid.

科学的研究の応用

Chemical Properties and Background

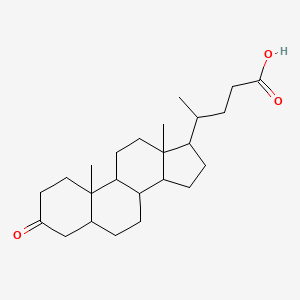

3-Ketocholanic acid (C24H38O3) is a bile acid metabolite that plays a crucial role in lipid metabolism and gut microbiota interactions. Its structure includes a ketone group at the C3 position, which differentiates it from other bile acids and influences its biological activity.

Gastrointestinal Health

Recent studies highlight the role of this compound in modulating gut microbiota, which is essential for gastrointestinal health. Research indicates that this compound can influence the composition of intestinal microbiota and metabolites in conditions like ulcerative colitis (UC). In a study involving UC mouse models, it was observed that levels of this compound were significantly decreased in diseased states but increased following treatment with specific peptides, suggesting its potential as a biomarker for intestinal health and disease progression .

Cholesterol Metabolism

This compound is involved in cholesterol metabolism, acting as an intermediate in the conversion of cholesterol to bile acids. This property makes it a candidate for therapeutic strategies aimed at managing hypercholesterolemia. The compound's ability to modulate cholesterol levels through its effects on liver enzymes involved in bile acid synthesis is an area of ongoing research .

Enzyme Substrate

In biochemical assays, this compound serves as a substrate for various enzymes involved in bile acid metabolism. Its interactions with enzymes such as cytochrome P450s are critical for understanding metabolic pathways related to steroidogenesis and detoxification processes .

Research on Microbial Degradation

Studies have shown that this compound can be utilized to investigate microbial degradation pathways of bile acids. Understanding these pathways is vital for developing probiotics or prebiotics that can enhance gut health by promoting beneficial microbial populations .

Case Study 1: Ulcerative Colitis Treatment

In an experimental study on mice with DSS-induced colitis, treatment with compounds that increase levels of this compound resulted in significant improvements in disease activity indices and histological scores compared to untreated controls. This suggests that enhancing levels of this metabolite could be a viable therapeutic approach for managing UC .

Case Study 2: Cholesterol Management

A clinical trial investigating the effects of dietary interventions on cholesterol levels found that participants who consumed foods rich in bile acids, including derivatives like this compound, exhibited reduced LDL cholesterol levels. This reinforces the potential application of this compound in dietary strategies aimed at cardiovascular health .

Data Tables

化学反応の分析

Esterification of the Carboxylic Acid Group

The carboxylic acid group at C-24 undergoes esterification under mild conditions. For example, ethyl 3-ketocholanate is synthesized via reaction with ethyl alcohol using methyl chloroformate and triethylamine :

This reaction preserves the ketone functionality at C-3 while modifying the carboxyl group, enhancing solubility for analytical or synthetic purposes .

Oxidation Reactions

-

Silver carbonate-Celite in refluxing toluene.

-

Bromate-mediated oxidation in mixed acetone/water solvents with bromide salts .

Biological Interactions

In physiological contexts, 3-ketocholanic acid facilitates lipid digestion through micelle formation . Its amphipathic structure enables hydrophobic interactions with lipids and hydrophilic interactions with aqueous environments, critical for fat absorption .

| Property | Role in Micelle Formation |

|---|---|

| Hydrophobic steroid backbone | Binds to lipid molecules |

| Carboxylic acid group | Stabilizes micelles in aqueous media |

Key Structural and Functional Insights

特性

分子式 |

C24H38O3 |

|---|---|

分子量 |

374.6 g/mol |

IUPAC名 |

4-(10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid |

InChI |

InChI=1S/C24H38O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-16,18-21H,4-14H2,1-3H3,(H,26,27) |

InChIキー |

KIQFUORWRVZTHT-UHFFFAOYSA-N |

SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |

正規SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。